molecular formula C19H20N4O3 B2393979 2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034579-11-6

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2393979
CAS No.: 2034579-11-6
M. Wt: 352.394
InChI Key: DWBCBRHYKBBEPM-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a complex organic compound that features a benzo[d]isoxazole moiety and a pyrazin-2-yloxy substituted cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]isoxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the pyrazin-2-yloxy group: This step often involves nucleophilic substitution reactions.

    Coupling with cyclohexyl acetamide: The final step involves coupling the intermediate with cyclohexyl acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d]isoxazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Another compound with a benzo[d]heterocyclic ring.

    N-(4-(pyrazin-2-yloxy)phenyl)acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is unique due to the combination of its benzo[d]isoxazole and pyrazin-2-yloxycyclohexyl moieties. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18(11-16-15-3-1-2-4-17(15)26-23-16)22-13-5-7-14(8-6-13)25-19-12-20-9-10-21-19/h1-4,9-10,12-14H,5-8,11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBCBRHYKBBEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.